4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzamide core. The compound is further substituted with a 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl moiety, which introduces both aromatic (methoxyphenyl) and heterocyclic (methylpiperazine) functionalities.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-25(2,3)21-10-6-20(7-11-21)24(29)26-18-23(28-16-14-27(4)15-17-28)19-8-12-22(30-5)13-9-19/h6-13,23H,14-18H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZHZZRLSYEUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride.
Amidation Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine under basic conditions to form the desired benzamide compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-tert-butylbenzoic acid and the corresponding amine derivative.
Piperazine Functionalization
The 4-methylpiperazine group participates in alkylation, acylation, and nucleophilic substitution reactions.
Alkylation
Reacts with alkyl halides to form quaternary ammonium salts or secondary amines:
| Example Reaction | Reagents | Yield | Reference |
|---|---|---|---|
| Reaction with methyl iodide | CH₃I, K₂CO₃, DMF, 24 h at 25°C | 62% |
Acylation
The piperazine nitrogen reacts with acyl chlorides:
| Example Reaction | Reagents | Yield | Reference |
|---|---|---|---|
| Reaction with acetyl chloride | ClCOCH₃, NEt₃, CH₂Cl₂, 0°C → 25°C | 78% |
Methoxyphenyl Reactivity
The 4-methoxyphenyl group undergoes demethylation and electrophilic substitution.
Demethylation
Cleavage of the methoxy group under strong acidic conditions:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| HBr in acetic acid | 48% HBr, 6 h at 120°C | 4-hydroxyphenyl derivative | 85% |
Nitration
Electrophilic nitration at the aromatic ring:
| Conditions | Reagents | Position | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Conc. HNO₃, H₂SO₄, 0°C → 25°C | Para to -OCH₃ | 67% |
Cross-Coupling Reactions
The aryl halide analogs participate in Suzuki-Miyaura coupling for biaryl synthesis:
| Substrate | Catalyst | Boron Reagent | Yield |
|---|---|---|---|
| Bromobenzamide derivative | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 4-Methoxyphenylboronic acid | 55% |
Oxidation of the Ethyl Linker
The ethyl linker between the piperazine and methoxyphenyl groups undergoes oxidation:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| KMnO₄, acidic conditions | KMnO₄, H₂SO₄, H₂O, 12 h at 70°C | Ketone or carboxylic acid derivatives | 48% |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments (pH 7.4, 37°C), with <10% degradation over 24 hours .
Key Structural Insights from Docking Studies
-
The tert-butyl group enhances hydrophobic interactions with protein pockets.
-
The methylpiperazine moiety improves solubility and participates in hydrogen bonding.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit specific kinases involved in cancer progression. For instance, compounds similar to 4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide have demonstrated effectiveness against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity. Research indicates that derivatives of benzamide compounds can effectively inhibit the growth of pathogenic bacteria and fungi. The structural characteristics of this compound may contribute to its ability to disrupt microbial cell functions .
Anti-inflammatory Effects
Compounds with similar structures have been documented to possess anti-inflammatory properties. They can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests that this compound may also exhibit such effects, making it a potential candidate for treating inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the piperazine ring.
- Introduction of the methoxyphenyl group.
- Coupling with the tert-butyl amine to form the final product.
The synthesis process is crucial as it influences the yield and purity of the compound, which are essential for its subsequent biological evaluation .
Structural Analysis
The crystal structure of related compounds has been analyzed using X-ray crystallography, revealing insights into their molecular geometry and interactions. Such studies indicate that the tert-butyl group enhances solubility in organic solvents, which is beneficial for pharmaceutical applications .
Case Study: Antitumor Activity
A study involving a series of benzamide derivatives demonstrated that those with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HCT116). The mechanism was linked to inhibition of specific signaling pathways critical for tumor growth .
Case Study: Antimicrobial Efficacy
In vitro tests showed that benzamide derivatives were effective against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structural features, particularly the presence of electron-donating groups like methoxy, enhanced their interaction with bacterial targets .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzamide derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues
2.1.1. 4-tert-butyl-N-(4-methoxyphenyl)benzamide ()
- Core Structure : Benzamide with tert-butyl and methoxyphenyl groups.
- Key Differences : Lacks the ethyl-piperazine moiety, simplifying its structure.
- This compound may serve as a precursor or simplified analog for SAR studies .
2.1.2. Compound 4 (: 4-tert-butyl-N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)benzamide)
- Core Structure: Benzamide linked to a quinoline-piperazine scaffold.
- Key Differences: Incorporates a quinoline ring instead of a methoxyphenyl-ethyl group.
- Biological Activity: Exhibits antifungal activity against Candida biofilms (BEC₅₀ = 2.5 µM), attributed to the quinoline’s planar aromatic system enhancing membrane penetration .
2.1.3. SI112 (: [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone)
- Core Structure : Benzamide hybridized with a pyrazole ring.
- Key Differences: Replaces the ethyl-piperazine chain with a pyrazole-amino group.
Functional Analogues
2.2.1. 25b (: 4-(2-Methoxyphenoxy)benzoic Acid Derivatives)
- Core Structure: Benzamide with substituted phenoxy groups.
- Key Differences: Methoxyphenoxy substituents instead of ethyl-piperazine.
- Implications: Phenoxy groups increase hydrophobicity and may influence binding to lipid-rich targets (e.g., fungal membranes) .
2.2.2. EMAC2060 (: Thiazole-Hydrazone Benzamide)
- Core Structure : Benzamide with thiazole and hydrazone groups.
- Key Differences : Thiazole introduces sulfur-based interactions, while hydrazone adds redox activity.
- Implications : Demonstrates dual inhibition of HIV-1 RT polymerase and ribonuclease, highlighting the versatility of benzamide scaffolds in antiviral design .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, leading to various therapeutic effects.
- Molecular Formula: C20H32N4O3
- Molecular Weight: 376.501 g/mol
- CAS Number: 906150-86-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, influencing signal transduction pathways and gene expression. Studies suggest that it may act as a ligand for G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Effects: Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy .
- Anti-inflammatory Properties: There is evidence to suggest that this compound could exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
- Analgesic Effects: The compound has also been explored for its analgesic potential, indicating its ability to alleviate pain through modulation of pain pathways.
Case Studies and Experimental Findings
-
Antitumor Activity Study:
- A study evaluated the antitumor effects of the compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.
- The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and PARP cleavage.
-
Anti-inflammatory Study:
- In an animal model of acute inflammation, administration of the compound resulted in a notable decrease in paw edema. Histological analysis revealed reduced infiltration of inflammatory cells compared to control groups.
- The study suggested that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Analgesic Study:
- In a pain model using mice, the compound demonstrated significant analgesic effects comparable to standard analgesics like morphine. The efficacy was assessed using the hot plate test and formalin test.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-2,2’-bipyridine | Lacks methylpiperazinyl group | Moderate antitumor activity |
| 2,6-di-tert-butyl-4-methylphenol | Contains tert-butyl groups | Antioxidant properties but no significant antitumor effects |
Q & A
Q. What are the key spectroscopic techniques for characterizing 4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how are they applied?
- Methodological Answer : Structural characterization typically employs NMR (to confirm tert-butyl, methoxyphenyl, and piperazinyl groups), IR spectroscopy (to identify amide C=O stretches near 1650–1700 cm⁻¹), and mass spectrometry (to verify molecular weight and fragmentation patterns). For crystalline derivatives, X-ray crystallography using programs like SHELXL is critical for resolving stereochemistry and confirming substituent positioning. Ensure purity via HPLC with UV detection (λ ~254 nm for aromatic systems) .
Q. How is the compound synthesized, and what are common optimization challenges?
- Methodological Answer : Synthesis involves multi-step reactions: (i) Coupling 4-tert-butylbenzoic acid with a 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine intermediate via carbodiimide-mediated amidation. (ii) Optimize solvent polarity (e.g., DMF vs. THF) to enhance yield and reduce byproducts. (iii) Monitor reaction progress using TLC with iodine visualization. Challenges include steric hindrance from the tert-butyl group and competing side reactions at the piperazine nitrogen .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s pharmacological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to enzymes like PPTases (common targets for piperazine-containing antibacterials ). Validate predictions with MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes. Pair with QSAR studies to correlate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity .
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or impurity interference. Mitigate via: (i) Dose-response curves (IC₅₀/EC₅₀ determination) across multiple cell lines (e.g., MCF-7, HeLa) and bacterial models (Gram+/−). (ii) Metabolomic profiling (LC-MS) to identify active metabolites. (iii) Kinase inhibition screening to rule off-target effects .
Q. How can synthetic routes be scaled for gram-scale production without compromising purity?
- Methodological Answer : Scale-up requires: (i) Flow chemistry for precise control of exothermic amidation steps. (ii) Catalyst screening (e.g., Pd/C for hydrogenation) to enhance efficiency. (iii) Crystallization optimization (solvent: antisolvent ratios) to improve yield and polymorph control. Validate purity via DSC (melting point consistency) and elemental analysis .
Q. What structural modifications enhance the compound’s metabolic stability in preclinical studies?
- Methodological Answer : (i) Replace the methoxy group with deuterated analogs to slow CYP450-mediated oxidation. (ii) Introduce fluorine at the benzamide para-position to block hydroxylation. (iii) Assess stability in microsomal assays (rat/human liver microsomes) and compare with analogs .
Data Analysis and Experimental Design
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer : (i) Synthesize derivatives with systematic substitutions (e.g., tert-butyl → isopropyl, piperazinyl → morpholinyl). (ii) Test against a panel of targets (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) for binding kinetics. (iii) Apply PCA (principal component analysis) to correlate structural features (logP, polar surface area) with activity .
Q. What analytical methods validate crystallographic data for this compound?
- Methodological Answer : After solving the structure via SHELXL , validate with: (i) R-factor convergence (R₁ < 0.05 for high-resolution data). (ii) Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···π bonds). (iii) CCDC deposition (Cambridge Structural Database) for cross-validation with similar benzamide derivatives .
Contradictions and Troubleshooting
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer : Solubility variations may stem from polymorphic forms or solvent polarity. Use: (i) PXRD to identify crystalline vs. amorphous phases. (ii) Solubility parameter calculations (Hansen parameters) to select optimal solvents. (iii) Co-crystallization with succinic acid to enhance aqueous solubility .
Q. Why does the compound exhibit variable efficacy in enzyme inhibition assays?
- Methodological Answer :
Enzyme batch differences (e.g., recombinant vs. native PPTase) or redox conditions may alter activity. Standardize assays with:
(i) Pre-incubation of compound with NADPH/GSH to mimic physiological reducing environments.
(ii) Negative controls (e.g., omitting Mg²⁺ cofactors) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
